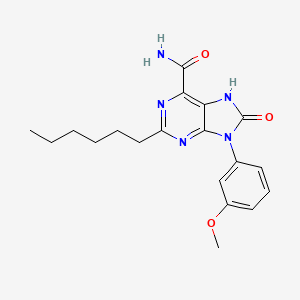
2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as HMPC, is a purine derivative that has been widely studied for its potential applications in the field of medicine. This compound exhibits a variety of biochemical and physiological effects that make it a promising candidate for drug development. In
作用機序
The exact mechanism of action of 2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are critical regulators of the cell cycle. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects that make it a promising candidate for drug development. In vitro studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate immune responses. It has also been shown to exhibit anti-inflammatory and antioxidant effects. In vivo studies have demonstrated its ability to reduce tumor growth and improve cognitive function in animal models.
実験室実験の利点と制限
2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized synthesis method. However, its low solubility in aqueous solutions can make it challenging to work with in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its use in the treatment of cancer and inflammation.
合成法
The synthesis of 2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves the reaction of 6-chloropurine with 3-methoxybenzylamine, followed by the addition of hexyl isocyanate and the subsequent hydrolysis of the resulting urea. The final product is obtained through recrystallization from a suitable solvent. This method has been optimized to provide high yields and purity of this compound.
科学的研究の応用
2-hexyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro and in vivo studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and modulate immune responses. This compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-hexyl-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-3-4-5-6-10-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)12-8-7-9-13(11-12)27-2/h7-9,11H,3-6,10H2,1-2H3,(H2,20,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDBGADKKGMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792985.png)

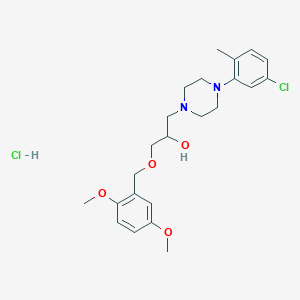
![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2792990.png)
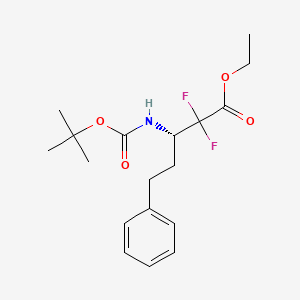
![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)
![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)
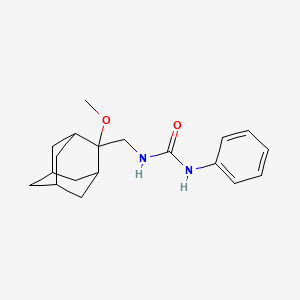
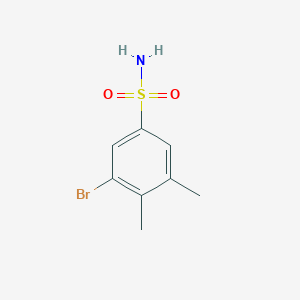
![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)

![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)